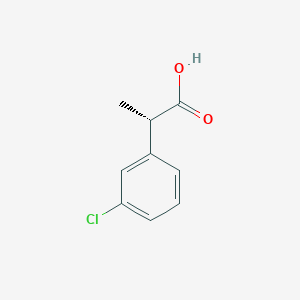
3-Fluoropiperidin-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Fluoropiperidin-4-ol hydrochloride" is a fluorinated piperidine derivative that has garnered interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmaceutical compounds. The presence of both a fluorine atom and a hydroxyl group in the piperidine ring structure is significant because it can influence the molecule's biological activity and molecular recognition .
Synthesis Analysis
The synthesis of 3-fluoropiperidin-4-ol derivatives has been achieved through different synthetic routes. One approach involves the enantioselective fluorination of piperidinols using a modified cinchona alkaloid catalyst, which can be replaced by commercially available primary amines to obtain similar levels of enantioselectivity . Another method includes the synthesis of diastereoisomers of 3-fluoro-4-hydroxyprolines from 4-oxo-l-proline derivatives, which are related structures to 3-fluoropiperidin-4-ol .
Molecular Structure Analysis
The molecular structure of 3-fluoropiperidin-4-ol and its derivatives has been studied using techniques such as small-molecule X-ray crystallography and NMR spectroscopy. These studies reveal that fluorination at the C3 position does not significantly affect the hydrogen bond donor capacity of the C4 hydroxyl group but can invert the natural preference of the piperidine ring pucker .
Chemical Reactions Analysis
The chemical reactivity of 3-fluoropiperidin-4-ol derivatives has been explored in the context of their use as ligands for targeted protein degradation. The presence of the fluorine atom and hydroxyl group allows for selective molecular recognition by biological systems such as the von Hippel-Lindau (VHL) E3 ligase, despite some changes in affinity . Additionally, the compound has been used as a building block for further functionalization, such as aminomethylation, to create bifunctional building blocks for fluorinated pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoropiperidin-4-ol derivatives are influenced by their stereochemistry and the presence of fluorine and hydroxyl functional groups. These properties are crucial for their application in medicinal chemistry, as they affect solubility, crystallization behavior, and the ability to form enantiomerically enriched materials through crystallization . The fluorine atom, in particular, is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, making 3-fluoropiperidin-4-ol derivatives attractive for drug development .
科学的研究の応用
3-Fluoropiperidin-4-ol hydrochloride is a compound with potential applications in various fields of scientific research. Although the literature directly mentioning this compound is limited, insights can be derived from related research areas. This summary focuses on the broader scientific applications where similar compounds have been utilized, highlighting the potential relevance to 3-Fluoropiperidin-4-ol hydrochloride.
Metallation of π-Deficient Heteroaromatic Compounds
The metallation of π-deficient heteroaromatic compounds, including fluoropyridines, is a significant area of research that can be related to the chemical manipulation of 3-Fluoropiperidin-4-ol hydrochloride. Metallation techniques have evolved to achieve high regioselectivity, impacting the synthesis of diverse heterocyclic compounds. These advancements offer insights into the potential chemical transformations and applications of fluorinated piperidines in synthesizing complex molecular architectures (Marsais & Quéguiner, 1983).
Fluoroquinolones Synthesis
Research on fluoroquinolones, potent antibacterial agents derived from quinolone, underscores the importance of fluorinated compounds in medical chemistry. The synthesis and biological activity of fluoroquinolones highlight the role of fluorinated intermediates in developing therapeutics with broad-spectrum antibacterial efficacy. This area of study may suggest applications for 3-Fluoropiperidin-4-ol hydrochloride in synthesizing new antibacterial agents (da Silva et al., 2003).
Polytetrafluoroethylene (PTFE) and Fluoropolymers
The synthesis and characterization of fluoropolymers, including PTFE, provide a comprehensive understanding of the role of fluorinated building blocks in polymer science. The unique properties of fluoropolymers, such as chemical inertness and thermal stability, are of interest in various industrial applications. Research in this domain might indicate the potential for 3-Fluoropiperidin-4-ol hydrochloride to serve as a precursor or modifier in fluoropolymer synthesis (Puts, Crouse, & Améduri, 2019).
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation methods under environmentally friendly conditions has significant implications for organic synthesis. The incorporation of fluorinated groups into molecules can profoundly affect their physical, chemical, and biological properties. Studies on aqueous fluoroalkylation might suggest avenues for employing 3-Fluoropiperidin-4-ol hydrochloride in green chemistry applications (Song et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-fluoropiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidin-4-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

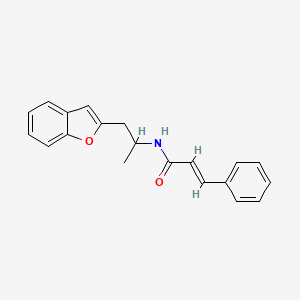
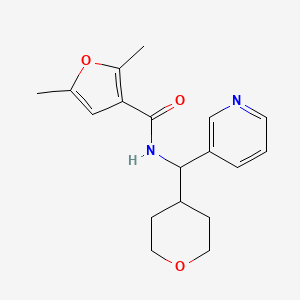
![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)

![N1-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509593.png)
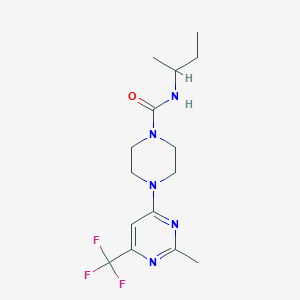
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)
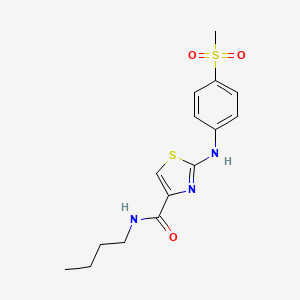
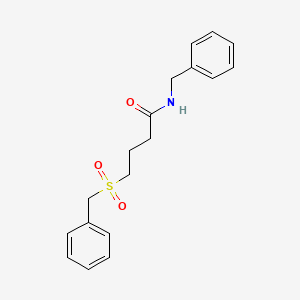
![(E)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2509600.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)
